molecular formula C17H13Cl2NO2 B288062 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

货号 B288062
分子量: 334.2 g/mol
InChI 键: CIVZJCNZWGTDAO-MDZDMXLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as DMCM, is a compound that has been widely used in scientific research. It is a potent and selective antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. DMCM has been used to study the role of GABA-A receptors in various physiological and pathological conditions, and its mechanism of action has been extensively investigated.

作用机制

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one acts as a competitive antagonist of the GABA-A receptor, binding to the same site as the endogenous neurotransmitter GABA. By blocking the binding of GABA to the receptor, 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one reduces the inhibitory effect of GABA on neuronal activity. This leads to an increase in neuronal excitability and a decrease in the threshold for seizure activity. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to reduce the potency of other GABA-A receptor agonists, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, ion channel function, and neuronal excitability. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. It has also been shown to increase the activity of voltage-gated calcium channels, which can lead to increased neurotransmitter release and neuronal excitability. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to induce seizures in animal models, and its effects on neuronal excitability have been linked to its potential therapeutic effects in epilepsy and other neurological disorders.

实验室实验的优点和局限性

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has several advantages for use in laboratory experiments. It is a potent and selective GABA-A receptor antagonist, which allows for precise modulation of receptor function. It has also been extensively studied, and its mechanism of action is well understood. However, 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has some limitations for use in laboratory experiments. It can induce seizures in animal models, which can be a concern for animal welfare. It also has a relatively short half-life, which can make it difficult to maintain a stable concentration in experimental systems.

未来方向

There are several future directions for research on 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and its effects on the GABA-A receptor. One area of interest is the development of more selective GABA-A receptor antagonists, which could provide more precise modulation of receptor function. Another area of interest is the investigation of the role of GABA-A receptors in neurological disorders, such as epilepsy and anxiety. Finally, there is interest in the development of novel therapies based on the modulation of GABA-A receptor function, which could have potential applications in the treatment of a range of neurological disorders.

合成方法

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can be synthesized by the reaction of 2,6-dichlorobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with methylamine and cycloheptanone. The synthesis of 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final compound.

科学研究应用

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been used in a wide range of scientific research applications, including studies of the GABA-A receptor function, pharmacology, and physiology. It has also been used to investigate the role of GABA-A receptors in anxiety, depression, epilepsy, and other neurological disorders. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to modulate the activity of GABA-A receptors in a dose-dependent manner, and its effects on receptor function can be reversed by other GABA-A receptor ligands.

属性

产品名称

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

分子式

C17H13Cl2NO2

分子量

334.2 g/mol

IUPAC 名称

2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13Cl2NO2/c1-20-15-8-3-2-5-12(17(15)22)16(21)10-9-11-13(18)6-4-7-14(11)19/h2-10H,1H3,(H,20,22)/b10-9+

InChI 键

CIVZJCNZWGTDAO-MDZDMXLPSA-N

手性 SMILES

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl

规范 SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。